molecular formula C13H17N7O3S B2801820 1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1448078-44-1

1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2801820
CAS No.: 1448078-44-1
M. Wt: 351.39
InChI Key: XPXQOZFWQXPPJB-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core linked to a pyrimidine-triazole scaffold and a methanesulfonyl group. The methanesulfonyl group may improve metabolic stability and solubility compared to non-sulfonated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: This step often involves the condensation of appropriate aldehydes or ketones with amidines or guanidines.

    Coupling of the Triazole and Pyrimidine Rings: This can be done using cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the Piperidine Ring: This step may involve nucleophilic substitution reactions.

    Addition of the Methylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.

    Reduction: Reduction reactions could target the triazole or pyrimidine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced heterocycles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, compounds containing triazole and pyrimidine rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds with triazole and pyrimidine rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and pharmacological implications. Below is a detailed analysis:

Structural Analogs with Pyrimidine-Triazole Scaffolds

  • 1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide (): Key Differences: Replaces the methanesulfonyl group with a second triazole ring. Implications: The dual-triazole structure may enhance target binding through increased hydrogen bonding but could reduce solubility due to higher hydrophobicity.

Analogs with Alternative Heterocyclic Cores

  • N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3, ):
    • Core Structure : Pyrazolo[3,4-b]pyridine instead of pyrimidine.
    • Substituents : Ethyl, methyl, and phenyl groups.
    • Molecular Weight : 374.4 g/mol (vs. ~350–370 g/mol estimated for the target compound).
    • Implications : The bulkier pyrazolopyridine core may improve selectivity for specific kinase targets but reduce cell permeability compared to the pyrimidine-based compound .

Functional Group Variations

  • 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (CAS 832740-97-3, ):

    • Key Differences : Chloroacetamide and furan substituents.
    • Implications : The chloro group enhances electrophilicity (useful in covalent inhibitors), while the furan may improve π-π stacking. However, it lacks the piperidine rigidity and sulfonyl group’s stabilizing effects .
  • 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide (CAS 832741-13-6, ):

    • Key Differences : Chlorobenzyl and carbohydrazide groups.
    • Implications : The aromatic chlorobenzyl group may enhance blood-brain barrier penetration, but the carbohydrazide could introduce metabolic instability compared to the sulfonamide .

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Advantages Potential Limitations
1-Methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide Pyrimidine-piperidine Methanesulfonyl, triazole ~360 (estimated) Balanced solubility, metabolic stability, kinase-targeting potential Limited data on in vivo efficacy
1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide Pyrimidine-piperidine Dual triazole ~350 (estimated) Strong hydrogen bonding, target affinity Poor solubility, potential off-target effects
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolopyridine Ethyl, methyl, phenyl 374.4 Kinase selectivity, structural complexity Reduced cell permeability
2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide Pyrimidine Chloroacetamide, furan ~250 (estimated) Electrophilic reactivity, π-π stacking Lack of rigidity, metabolic instability

Research Findings and Implications

  • Target Selectivity : The pyrimidine-triazole core in the target compound may offer broader kinase inhibition compared to pyrazolopyridine analogs, which are often optimized for specific targets like JAK or CDK kinases .
  • Metabolic Stability : The methanesulfonyl group likely enhances resistance to cytochrome P450-mediated metabolism compared to carbohydrazide or chloroacetamide analogs .
  • Solubility : While sulfonyl groups typically improve aqueous solubility, dual-triazole analogs () may suffer from aggregation in physiological conditions .

Properties

IUPAC Name

1-methylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O3S/c1-24(22,23)19-4-2-10(3-5-19)13(21)18-11-6-12(16-8-15-11)20-9-14-7-17-20/h6-10H,2-5H2,1H3,(H,15,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXQOZFWQXPPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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